![molecular formula C13H11ClN2O4S B2726287 ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine CAS No. 1022363-24-1](/img/structure/B2726287.png)
((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine
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Description
((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine
is a chemical compound with the molecular formula C13H11ClN2O4S
and a molecular weight of 326.76
. It is also known by other names such as N-benzyl-4-chloro-2-nitrobenzene-1-sulfonamide
and Benzenesulfonamide, 4-chloro-2-nitro-N-(phenylmethyl)-
.
Molecular Structure Analysis
The molecular structure of((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine
consists of a benzylamine group attached to a 4-chloro-2-nitrophenylsulfonyl group . The presence of the sulfonyl group and the nitro group on the phenyl ring may significantly influence the compound’s reactivity.
Scientific Research Applications
Synthesis and Characterization of Polymers
- Novel thermally stable polyimides were synthesized using a diamine with built-in sulfone, ether, and amide structure, prepared via a multi-step reaction process. These polyimides exhibited significant thermal stability and were characterized for their properties (Mehdipour-Ataei, Sarrafi, & Hatami, 2004; Mehdipour-Ataei, Sarrafi, Hatami, & Akbarian-Feizi, 2005).
- Aromatic poly(sulfone sulfide amide imide)s were developed as new types of soluble thermally stable polymers, showcasing enhanced solubility and thermal stability, highlighting their potential for advanced technological applications (Mehdipour-Ataei & Hatami, 2007).
Chemical Synthesis
- A new method for the synthesis of sulfonamides from p-nitrophenylsulfonates was developed, demonstrating a novel approach for the formation of sulfonamide structures. This method yielded potent and selective adenosine A2B receptor antagonists, indicating potential applications in medicinal chemistry (Yan et al., 2006).
- Novel sulfonated polyimides bearing sulfophenyl pendant groups were synthesized for polymer electrolyte fuel cell application, showcasing high ion exchange capacity and thermal stability, essential for fuel cell membranes (Hu et al., 2007).
Pesticidal Activity Research
- Derivatives of phenyl tribromomethyl sulfone were synthesized as novel compounds with potential pesticidal activity. The research indicated the utility of halogenmethylsulfonyl moieties in developing effective herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).
properties
IUPAC Name |
N-benzyl-4-chloro-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-11-6-7-13(12(8-11)16(17)18)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHWPXMAAMPQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine |
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